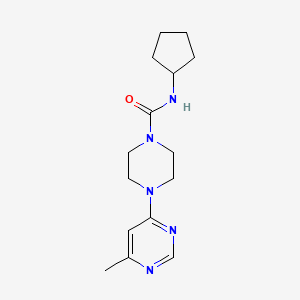

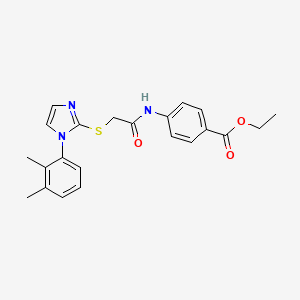

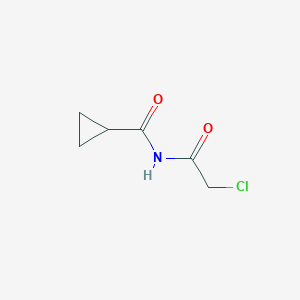

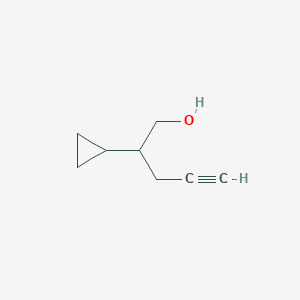

![molecular formula C21H19N3O2S B2896507 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951551-72-7](/img/structure/B2896507.png)

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole. Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .科学的研究の応用

Anti-inflammatory Potential

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives demonstrate significant anti-inflammatory properties. This is evident from studies showing that related compounds, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, inhibit in vitro neutrophil activation, which includes processes like locomotion, superoxide generation, and lysozyme degranulation triggered by agonists. These functions are crucial in the body's inflammatory response, and the ability of these compounds to inhibit them suggests their potential as anti-inflammatory agents (Andreani et al., 2000).

Immunological Effects

Compounds in the same family as 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide have been studied for their immunological effects. Specifically, imidazo[2,1-b]thiazole derivatives have shown the capacity to modulate the expression of CD2 receptors on human T trypsinized lymphocytes. This modulation suggests these compounds could play a role in influencing immune responses, which has implications for conditions where the immune system is a key factor (Harraga et al., 1994).

Antimicrobial Properties

The imidazo[2,1-b]thiazole framework, as found in 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, has been associated with antimicrobial activities. Research on similar structures has revealed that some derivatives possess significant antibacterial and antifungal activities, assessed through microbroth dilution techniques. These findings indicate the potential utility of these compounds in combating microbial infections (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Tuberculosis Activity

Derivatives of imidazo[2,1-b]thiazole have shown potential in the treatment of tuberculosis. A study on nano-MgO and ionic liquid-catalyzed synthesis of adamantyl-imidazolo-thiadiazoles, structurally related to 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, revealed potent inhibitory activity against Mycobacterium tuberculosis. This suggests a promising avenue for developing new anti-TB agents targeting specific pathways in the tuberculosis bacterium (Anusha et al., 2015).

作用機序

Target of Action

Similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to exhibit antimicrobial activity against various microorganisms, including staphylococcus aureus, klebsiella, and candida albicans . These compounds may interact with key proteins or enzymes in these organisms, disrupting their normal functions and leading to their inhibition or death.

Mode of Action

It’s known that similar compounds can inhibit the growth of various microorganisms . The compound may interact with its targets, leading to changes in their normal functions and ultimately inhibiting their growth or causing their death.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death.

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in these organisms.

特性

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-5-4-6-16(11-13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-7-9-17(26-3)10-8-15/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXSSPLMAGBEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

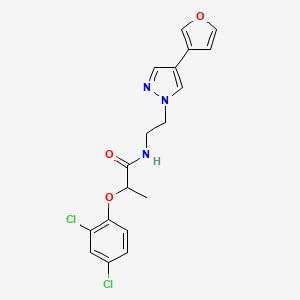

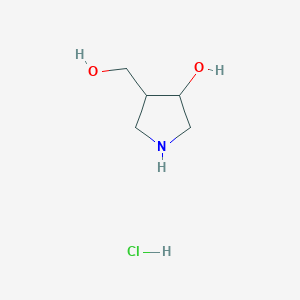

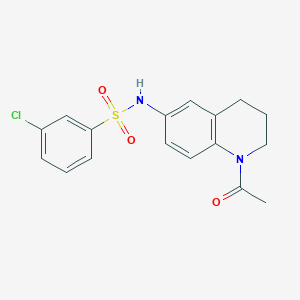

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)